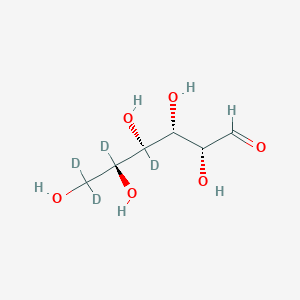
D-Glucose-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose-d4, also known as deuterated glucose, is a stable isotope-labeled compound where four hydrogen atoms in the glucose molecule are replaced with deuterium. This compound is widely used in various scientific research fields due to its unique properties, which allow for detailed metabolic and biochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-d4 typically involves the hydrogen-deuterium exchange reaction. This process can be carried out using deuterium oxide (D2O) as the deuterium source. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogen-deuterium exchange processes. The glucose is dissolved in deuterium oxide and subjected to catalytic hydrogenation. The reaction is carefully controlled to ensure the complete exchange of hydrogen atoms with deuterium, resulting in high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
D-Glucose-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study glucose metabolism and other biochemical pathways.
Biology: Employed in metabolic studies to trace the pathways of glucose utilization in cells and organisms.
Medicine: Used in clinical research to study glucose metabolism in diabetic patients and to investigate the pharmacokinetics of glucose-related drugs.
Industry: Utilized in the food industry to study the metabolic pathways of glucose in various food products.
Mécanisme D'action
The mechanism of action of D-Glucose-d4 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated glucose. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to trace the metabolic fate of glucose in various biological systems. The molecular targets and pathways involved include glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: The non-deuterated form of glucose.
D-Galactose: Another aldohexose similar to glucose but with different stereochemistry.
D-Fructose: A ketohexose that is structurally similar to glucose but with a ketone group instead of an aldehyde group.
Uniqueness of D-Glucose-d4
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking of glucose metabolism using NMR spectroscopy, making it a valuable tool in biochemical and clinical research.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-4,5,6,6-tetradeuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2,4D,6D |
Clé InChI |
GZCGUPFRVQAUEE-PBYATOGCSA-N |
SMILES isomérique |
[2H][C@]([C@@H]([C@H](C=O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)
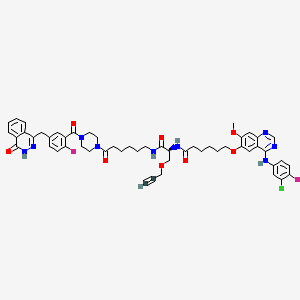
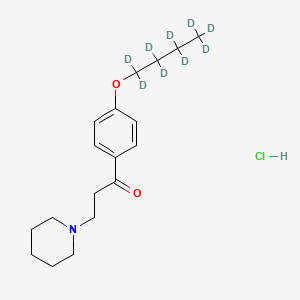
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
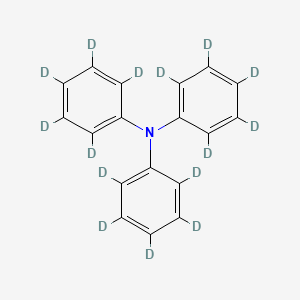
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
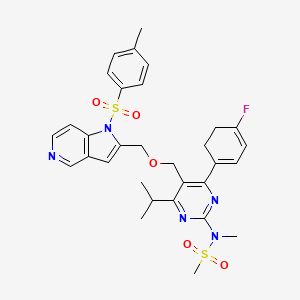
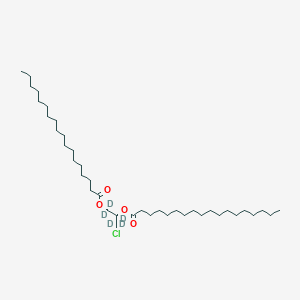
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)
